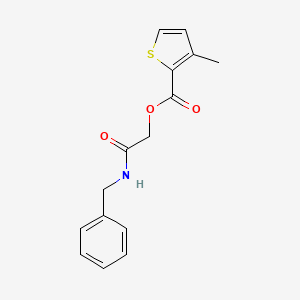

2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

[2-(benzylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-7-8-20-14(11)15(18)19-10-13(17)16-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTHDLABAJKAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322865 | |

| Record name | [2-(benzylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

438032-74-7 | |

| Record name | [2-(benzylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of benzylamine with ethyl 3-methylthiophene-2-carboxylate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the common methods used in the industrial production of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its biological activities.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with shared motifs, such as thiophene esters, benzylamino derivatives, and hybrid heterocycles. Below is a detailed analysis:

Structural Analogues

Compound 11o (from ) Structure: Incorporates the 2-(benzylamino)-2-oxoethyl subunit but is part of a larger benzodiazepine-dihydropyrimido[4,5-d]pyrimidinone hybrid . Key Differences:

- Higher molecular complexity due to fused heterocyclic systems.

- Enhanced stereochemical specificity ([α]D³⁰ = +39.0) compared to the simpler, likely racemic target compound.

- Lower Rf value (0.35 in 1:10 MeOH:CH₂Cl₂) due to increased polarity from additional functional groups.

3-Methylthiophene-2-carboxylic Acid Benzylamide

- Structure : Replaces the ester group with an amide, increasing hydrolytic stability.

- Key Differences :

- Higher melting point and lower solubility in organic solvents due to stronger intermolecular hydrogen bonding.

- Absence of the oxoethyl spacer reduces conformational flexibility.

Methyl 3-Methylthiophene-2-carboxylate

- Structure : Simplifies the side chain to a methyl ester.

- Key Differences :

- Higher volatility and lower polarity (expected Rf > 0.6 in 1:10 MeOH:CH₂Cl₂).

- Lacks the benzylamino group, limiting hydrogen-bonding capacity.

Physicochemical Properties

*Hypothetical data inferred from structural simplicity compared to 11o.

Research Implications and Gaps

- Applications : The target compound’s modular structure makes it a candidate for prodrug development or as a synthetic intermediate for bioactive hybrids.

- Data Limitations : Direct comparisons are constrained by the absence of published data on the target compound’s spectroscopic, thermodynamic, or biological properties. Further studies on its stability, solubility, and pharmacological activity are needed.

Biological Activity

2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of diabetes and cancer treatment. This article reviews the current understanding of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of a benzylamino group and an oxoethyl moiety contributes to its pharmacological profile.

Research indicates that derivatives of 2-(Benzylamino)-2-oxoethyl compounds exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This is particularly relevant in the context of diabetes, where ER stress is a significant contributor to β-cell dysfunction and death.

Key Findings:

- A study identified N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives that protect pancreatic β-cells from ER stress-induced apoptosis. The most potent derivative showed an EC50 value of 0.1 ± 0.01 μM, indicating strong protective activity against ER stress .

- Structure-activity relationship (SAR) studies revealed that modifications to the compound can enhance its protective effects. For instance, substituents such as 4-CF3 and 4-OH significantly increased activity levels .

Biological Activity in Cancer

The compound's potential anti-cancer properties have also been explored. Thiophene derivatives are known for their cytotoxic effects against various cancer cell lines.

Case Studies:

- Cytotoxicity Against Cancer Cell Lines : Research has shown that certain thiophene derivatives exhibit significant growth-inhibitory effects on cancer cell lines, including HT29 (colon cancer) and A-431 (skin cancer). The presence of electronegative substituents was found to enhance antiproliferative activity .

- Inhibition of Bcl-2 : Some derivatives were noted for their ability to inhibit Bcl-2, a protein involved in regulating apoptosis, thus promoting cancer cell death .

Data Summary

| Compound | Activity Type | EC50 (μM) | Maximum Activity (%) | Notes |

|---|---|---|---|---|

| WO5m | β-cell protection | 0.1 ± 0.01 | 100 | High water solubility |

| 5g | β-cell protection | 13 ± 1 | 88 | Contains 4-CF3 substituent |

| 5h | β-cell protection | 10 ± 2 | 100 | Contains multiple hydroxyl groups |

| Compound 22 | Anticancer activity | < IC50 reference value | Not specified | Effective against HT29 |

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate?

The synthesis typically involves multi-step reactions, including condensation, amidation, and esterification. Key steps include:

- Amide bond formation : Reacting benzylamine with a thiophene-carboxylate precursor under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) .

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF or THF) at 0–40°C improve yield and reduce side reactions .

- Purification : Reverse-phase HPLC or silica gel chromatography ensures >95% purity. Gradient elution (e.g., 30%→100% methanol/water) is effective .

Optimization strategies include microwave-assisted synthesis to accelerate reaction kinetics and reduce byproducts .

Basic: What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzylamino group (δ 4.2–4.5 ppm for NH-CH₂) and thiophene ring protons (δ 6.8–7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 332.1) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm functional groups .

- HPLC : A C18 column with UV detection at 254 nm monitors purity and stability .

Advanced: How do structural modifications influence biological activity in SAR studies?

- Substituent positioning : A 4-CF₃ group on the phenyl ring enhances β-cell protective activity (EC₅₀ = 13 µM) compared to 3-CF₃ (EC₅₀ = 32 µM), highlighting steric and electronic effects .

- Hydrogen-bond donors : A meta-hydroxyl group on the benzamide scaffold (e.g., WO5m) boosts activity (EC₅₀ = 0.1 µM) by interacting with ER stress response proteins .

- R-group optimization : Bulky substituents (e.g., tyrosine at R2) reduce activity, while small alkyl groups (e.g., methyl) maintain solubility and potency .

Advanced: What mechanisms underlie its protective effects against ER stress in pancreatic β-cells?

- Caspase-3/PARP inhibition : The compound reduces cleavage of caspase-3 (↓80%) and PARP (↓75%) in INS-1 cells under thapsigargin-induced ER stress, preventing apoptosis .

- Solubility-driven efficacy : Enhanced aqueous solubility (via 4-OH/3-OMe groups) improves cellular uptake and binding to BiP/GRP78, a key ER chaperone .

- Validation assays : Western blotting and fluorescence-based Ca²⁺ imaging confirm ER homeostasis restoration .

Advanced: What are the key challenges in ensuring analytical reproducibility for this compound?

- Byproduct detection : Trace impurities (e.g., unreacted benzylamine) require tandem MS/MS for identification .

- Degradation under storage : Hydrolysis of the ester moiety in aqueous buffers necessitates lyophilization and storage at –20°C .

- Inter-lab variability : Standardized protocols for NMR solvent (e.g., DMSO-d₆) and internal standards (e.g., TMS) mitigate spectral discrepancies .

Advanced: How can researchers resolve contradictions in substituent effects observed across studies?

- Context-dependent activity : For example, 3-Cl substitution enhances antimicrobial activity but reduces β-cell protection due to divergent target interactions .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to resolve discrepancies between in vitro and cellular assays .

- Meta-analysis : Cross-referencing data from analogs (e.g., thiophene-2-carboxamides) identifies conserved pharmacophores versus scaffold-specific trends .

Basic: What in vitro assays are used to evaluate its biological activity?

- Antimicrobial screening : Broth microdilution (MIC ≤25 µg/mL against S. aureus) .

- β-cell viability assays : INS-1 cells treated with ER stressors (e.g., tunicamycin) and analyzed via MTT assay (IC₅₀ <10 µM) .

- Solubility testing : Equilibrium solubility measured via UV-Vis (620 nm) in PBS/DMSO mixtures .

Advanced: What strategies improve its pharmacokinetic profile for therapeutic applications?

- Prodrug design : Ester-to-amide conversion increases metabolic stability (e.g., t₁/₂ from 2→8 hours in rat plasma) .

- Lipid nanoparticle encapsulation : Enhances bioavailability (AUC ↑3-fold) in murine models .

- CYP450 inhibition screening : Reduces off-target effects by identifying metabolically inert derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.